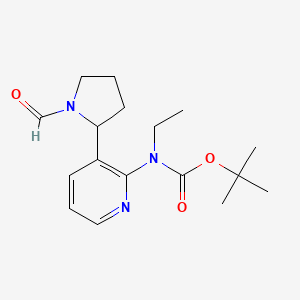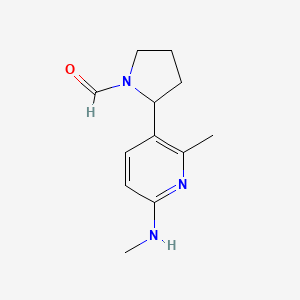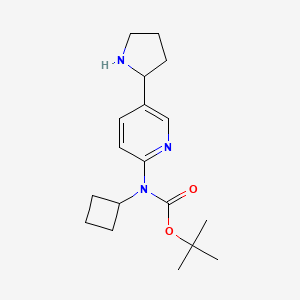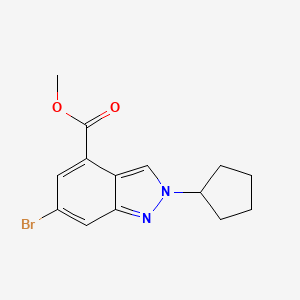![molecular formula C7H15ClN2 B11821765 N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride](/img/structure/B11821765.png)
N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
化学反応の分析
Types of Reactions
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.
科学的研究の応用
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride: A similar compound with slight structural differences.
Bicyclo[1.1.1]pentane derivatives: Other derivatives of bicyclo[1.1.1]pentane with different functional groups.
Uniqueness
N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for various applications in research and industry.
特性
分子式 |
C7H15ClN2 |
|---|---|
分子量 |
162.66 g/mol |
IUPAC名 |
3-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9(2)7-3-6(8,4-7)5-7;/h3-5,8H2,1-2H3;1H |
InChIキー |
ZDMBDLLTHVERHI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C12CC(C1)(C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino}acetate](/img/structure/B11821685.png)

![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)

![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)

![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)
![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)



![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)
